2,3,7,8-Tetraacetoxydibenzofuran
2,3,7,8-Tetraacetoxydibenzofuran
Brand Name:
Vulcanchem
CAS No.:
145386-12-5
VCID:
VC21111132
InChI:
InChI=1S/C20H16O9/c1-9(21)25-17-5-13-14-6-18(26-10(2)22)20(28-12(4)24)8-16(14)29-15(13)7-19(17)27-11(3)23/h5-8H,1-4H3
SMILES:
CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C20H16O9
Molecular Weight:
400.3 g/mol
2,3,7,8-Tetraacetoxydibenzofuran
CAS No.: 145386-12-5
Cat. No.: VC21111132
Molecular Formula: C20H16O9
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145386-12-5 |
|---|---|
| Molecular Formula | C20H16O9 |
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | (3,7,8-triacetyloxydibenzofuran-2-yl) acetate |
| Standard InChI | InChI=1S/C20H16O9/c1-9(21)25-17-5-13-14-6-18(26-10(2)22)20(28-12(4)24)8-16(14)29-15(13)7-19(17)27-11(3)23/h5-8H,1-4H3 |
| Standard InChI Key | NFADNKIYRPQYJZ-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator